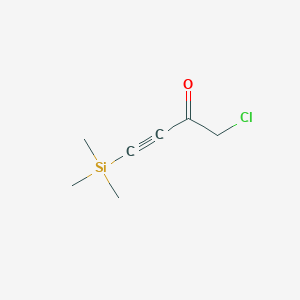

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-trimethylsilylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHLTRNOGXIHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452514 | |

| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18245-82-4 | |

| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, a versatile bifunctional building block in organic synthesis. This document details its chemical properties, a robust synthetic protocol, and its potential applications in the development of novel chemical entities.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in public databases, its non-chlorinated parent compound, 4-(trimethylsilyl)-3-butyn-2-one, is registered under CAS number 5930-98-3. The introduction of a chlorine atom at the C1 position significantly enhances the electrophilicity of the carbonyl group, making it a valuable synthon for a variety of chemical transformations.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₁₁ClOSi | Calculated |

| Molecular Weight | 174.70 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Predicted[1] |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Parent Compound (4-(Trimethylsilyl)-3-butyn-2-one) CAS Number | 5930-98-3 | [1][2][3] |

| Parent Compound Boiling Point | 156 °C | |

| Parent Compound Density | 0.854 g/mL at 25 °C |

Strategic Importance in Synthesis

This compound is a strategically important molecule in organic synthesis due to its multifunctional nature. The molecule incorporates three key functional groups: an α-chloro ketone, a trimethylsilyl-protected alkyne, and a carbonyl group. This unique combination allows for a diverse array of chemical transformations, enabling the efficient construction of complex molecular architectures.

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed at a later synthetic stage for further functionalization through reactions such as Sonogashira couplings or click chemistry. The α-chloro ketone moiety is a potent electrophilic site, readily undergoing nucleophilic substitution or participating in various cyclization and rearrangement reactions. This versatility makes it a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-bis(trimethylsilyl)acetylene with chloroacetyl chloride.

Reaction Scheme:

(CH₃)₃Si-C≡C-Si(CH₃)₃ + ClCOCH₂Cl --(AlCl₃)--> (CH₃)₃Si-C≡C-COCH₂Cl + (CH₃)₃SiCl

Materials and Equipment:

-

1,2-Bis(trimethylsilyl)acetylene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 1,2-bis(trimethylsilyl)acetylene (1.0 eq) and chloroacetyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours and then allowed to warm to room temperature, with stirring continued for another 2-4 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

-

Workup: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following table provides predicted NMR chemical shifts based on the analysis of its chemical structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| (CH₃)₃Si- | ~0.2 | Singlet | 9H |

| -COCH₂Cl | ~4.2 | Singlet | 2H |

| ¹³C NMR | |||

| (CH₃)₃Si- | ~-1.0 | Quartet | |

| (CH₃)₃Si - | Not applicable | ||

| -C ≡C- | ~90-100 | Singlet | Two distinct signals expected |

| -C O- | ~180 | Singlet | |

| -C H₂Cl | ~45 | Triplet |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications. The α-chloro ketone can be used to introduce various side chains or to construct heterocyclic rings, which are common scaffolds in medicinal chemistry. The protected alkyne functionality allows for its incorporation into larger molecules via cross-coupling reactions, providing a modular approach to library synthesis for lead optimization. Its utility is envisioned in the synthesis of novel protease inhibitors, kinase inhibitors, and other targeted therapies where the precise installation of pharmacophoric elements is crucial.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and by personnel trained in handling hazardous chemicals.

References

structure elucidation of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

An In-depth Technical Guide to the Structure Elucidation of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

This technical guide provides a comprehensive overview of the structure elucidation of this compound, a multifunctional building block with significant potential in organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents a combination of established synthetic protocols and predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous structures.

Molecular Structure and Key Features

This compound is a highly functionalized molecule incorporating an α-chloro ketone, a carbonyl group, and a silyl-protected alkyne within a four-carbon chain. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, enabling selective reactions at other sites of the molecule.[1]

Caption: Molecular Structure of this compound.

Synthesis Protocol

A well-established method for the synthesis of this compound is the Friedel-Crafts-type acylation of 1,2-bis(trimethylsilyl)acetylene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 1,2-bis(trimethylsilyl)acetylene in a dry, inert solvent (e.g., dichloromethane).

-

Catalyst Addition: The solution is cooled to 0 °C, and aluminum trichloride is added portion-wise while maintaining the temperature.

-

Acylating Agent Addition: A solution of chloroacetyl chloride in the same solvent is added dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully poured into a mixture of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Data for Structure Elucidation (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine and carbonyl group are expected to be significantly deshielded. |

| ~ 0.2 | Singlet | 9H | -Si(CH₃)₃ | The nine equivalent protons of the trimethylsilyl group are highly shielded and appear as a sharp singlet. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 185 | C=O | The carbonyl carbon of a ketone is typically found in this downfield region. |

| ~ 100 | -C≡C-Si | The sp-hybridized carbons of the alkyne will appear in this characteristic range. |

| ~ 95 | -C≡C-Si | The sp-hybridized carbons of the alkyne will appear in this characteristic range. |

| ~ 45 | -CH₂Cl | The carbon atom attached to the electronegative chlorine atom is deshielded. |

| ~ -1 | -Si(CH₃)₃ | The carbons of the trimethylsilyl group are highly shielded. |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~ 2170 | C≡C (Alkyne) | The carbon-carbon triple bond stretch is a characteristic absorption in this region. |

| ~ 1720 | C=O (Ketone) | The carbonyl stretch of an α-chloro ketone is typically at a slightly higher frequency than a simple ketone. |

| ~ 1250, 840 | Si-C | These are characteristic bending and stretching vibrations for the trimethylsilyl group. |

| ~ 760 | C-Cl | The carbon-chlorine stretch is expected in the fingerprint region. |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Fragment | Rationale |

| 174/176 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |

| 159/161 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| 73 | [Si(CH₃)₃]⁺ | A common and often abundant fragment for trimethylsilyl compounds. |

| 49/51 | [CH₂Cl]⁺ | Fragment corresponding to the chloromethyl group. |

Logical Workflow for Structure Elucidation

The structural confirmation of a newly synthesized batch of this compound would follow a logical progression of spectroscopic analyses.

Caption: Logical workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the synthesis and structural characterization of this compound. Researchers and scientists can utilize this information for the planning of synthetic routes and for the interpretation of analytical data for this and structurally related compounds.

References

The Synthetic Versatility of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one: A Detailed Reactivity Profile

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a multifunctional building block of significant interest in modern organic synthesis. Its unique structure, incorporating an α-chloro ketone, a carbonyl group, and a trimethylsilyl-protected alkyne, offers a wide array of potential transformations for the construction of complex molecular architectures. This guide provides a comprehensive overview of its reactivity, supported by experimental insights and mechanistic pathways, to empower its application in research and development.

Core Reactivity: A Trifecta of Functional Groups

The synthetic potential of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between these groups allows for a diverse range of chemical transformations, making it a valuable tool for the synthesis of novel compounds.

1. The α-Chloro Ketone Moiety: A Hub for Nucleophilic Substitution and Rearrangement

The presence of a chlorine atom alpha to a carbonyl group renders this position highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is central to the construction of numerous heterocyclic systems and allows for the introduction of diverse functionalities.

Nucleophilic Substitution Reactions:

-

With Thioamides for Thiazole Synthesis (Hantzsch Thiazole Synthesis): The reaction of α-halo ketones with thioamides is a classic and efficient method for the synthesis of thiazole rings. In a typical procedure, the α-chloro ketone reacts with a thioamide in a suitable solvent, such as ethanol, often under reflux conditions, to yield the corresponding thiazole derivative.[1][2] The reaction proceeds via an initial S-alkylation of the thioamide followed by cyclization and dehydration.

-

With Amines and Ammonia Derivatives for Imidazole Synthesis: this compound can serve as a precursor for the synthesis of substituted imidazoles. The general strategy involves the reaction of the α-chloro ketone with an amidine or a mixture of an aldehyde, an amine, and ammonia (or an ammonium salt). This condensation reaction typically proceeds under heating to afford the imidazole core.

Favorskii Rearrangement:

Under basic conditions, α-halo ketones lacking an α'-hydrogen can undergo a Favorskii rearrangement.[3][4][5] This reaction involves the formation of a cyclopropanone intermediate, which is subsequently opened by a nucleophile (such as a hydroxide or alkoxide) to yield a carboxylic acid derivative with a rearranged carbon skeleton.[3][4][5] For this compound, this could potentially lead to the formation of novel silylated carboxylic acid derivatives.

2. The Trimethylsilyl-Protected Alkyne: A Gateway to Cross-Coupling and Cycloaddition Chemistry

The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions while transformations are carried out at the α-chloro ketone moiety.[6] This protecting group can be selectively removed under mild conditions, typically using a fluoride source (e.g., TBAF) or basic conditions (e.g., K₂CO₃ in methanol), to unveil the terminal alkyne for further functionalization.

Sonogashira Coupling:

Following deprotection, the resulting terminal alkyne is a versatile substrate for the Sonogashira coupling reaction.[7][8] This palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the straightforward formation of carbon-carbon bonds, leading to the synthesis of conjugated enynes and arylalkynes.[7][8]

Click Chemistry: Azide-Alkyne Cycloadditions:

The deprotected terminal alkyne is also a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10][11] This highly efficient and regioselective reaction with organic azides provides rapid access to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science.[9][10][11]

3. The Carbonyl Group: A Site for Further Molecular Elaboration

The ketone carbonyl group offers an additional site for chemical modification. It can undergo a variety of classical carbonyl reactions, including:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride.

-

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl to form tertiary alcohols.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond.

Quantitative Data Summary

While specific yield data for reactions of this compound are not extensively reported in the literature, the following table summarizes typical yields for the analogous reactions of related compounds, providing a reasonable expectation for synthetic planning.

| Reaction Type | Substrate(s) | Product Type | Typical Yield (%) |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Thiazole | 60-95 |

| Imidazole Synthesis | α-haloketone, Amidine/Aldehyde+Amine | Imidazole | 50-90 |

| Favorskii Rearrangement | α-haloketone, Base | Carboxylic Acid Derivative | 70-95 |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne | 75-98 |

| CuAAC (Click Chemistry) | Terminal Alkyne, Azide | 1,2,3-Triazole | 85-99 |

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations involving functionalities present in this compound.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

-

To a solution of the α-chloro ketone (1.0 eq) in ethanol (0.2 M), add the thioamide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired thiazole.

Protocol 2: General Procedure for Deprotection of the Trimethylsilyl Group

-

Dissolve the silyl-protected alkyne (1.0 eq) in methanol (0.1 M).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the terminal alkyne.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

-

To a degassed solution of the terminal alkyne (1.2 eq) and the aryl/vinyl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the coupled product.

Protocol 4: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Caption: Deprotection and Sonogashira Coupling Workflow.

References

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. Favorskii Reaction [organic-chemistry.org]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups: an α-chloro ketone and a trimethylsilyl-protected alkyne. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂Cl | 4.2 - 4.5 | Singlet (s) |

| Si(CH₃)₃ | 0.1 - 0.4 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C≡CSi | 95 - 105 |

| C≡CSi | 85 - 95 |

| CH₂Cl | 45 - 55 |

| Si(CH₃)₃ | -2 - 2 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C≡C (Alkyne) | 2150 - 2180 | Medium to Weak |

| Si-C | 1250, 840, 760 | Strong |

| C-H (from TMS) | 2960 - 2900 | Medium |

| C-Cl | 700 - 800 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 174/176 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 159/161 | [M - CH₃]⁺ |

| 125 | [M - CH₂Cl]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 49/51 | [CH₂Cl]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure stability. The magnetic field is then "shimmed" to optimize its homogeneity.[1]

-

Data Acquisition: Acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a larger sample size (20-50 mg) may be necessary, and proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[1][3]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk, or the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.[4]

-

Data Acquisition: Place the sample in the path of the instrument's infrared beam. The spectrum is recorded by measuring the absorbance of infrared radiation at different wavenumbers. A background spectrum of the salt plates or solvent is typically taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[5][6]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI). This removes an electron, creating a positively charged molecular ion and causing fragmentation.[5][7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

-

Detection: A detector measures the abundance of ions at each m/z value, and this information is plotted as a mass spectrum.[7]

Visualizations

Workflow for Spectroscopic Analysis

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. measurlabs.com [measurlabs.com]

- 5. memphis.edu [memphis.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

physical characteristics of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. The document summarizes its strategic importance in synthetic chemistry, outlines experimental protocols for its synthesis and characterization, and presents its known physical properties. Due to the limited availability of experimental data for this specific compound, calculated values are provided alongside experimental data for the closely related analogue, 4-(trimethylsilyl)but-3-yn-2-one, for comparative purposes.

Strategic Significance in Synthetic Chemistry

This compound is a highly functionalized and synthetically versatile molecule, valued as a multifunctional building block in organic synthesis.[1] Its strategic importance is derived from the unique arrangement of three key functional groups within a compact four-carbon framework:

-

α-Chloro Ketone: This moiety is a well-established reactive handle for introducing nucleophiles or for participating in a variety of cyclization and rearrangement reactions.[1]

-

Silyl-Protected Alkyne: The trimethylsilyl (TMS) group serves as a robust and removable protecting group for the terminal alkyne. This allows for selective reactions at other parts of the molecule, with the option to deprotect the alkyne at a later synthetic stage for further transformations, such as Sonogashira couplings or click chemistry.[1]

-

Carbonyl Group: The ketone functionality provides an additional site for nucleophilic attack and other carbonyl-related chemistries.

The combination of these functional groups in a single molecule enables chemists to perform sequential modifications at different reactive sites and facilitates cascade reactions for the rapid assembly of complex heterocyclic and carbocyclic systems.[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physical and Chemical Properties

Specific experimental data for this compound is not widely available. The following table summarizes the calculated properties for the target compound.

Table 1: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁ClOSi |

| Molecular Weight | 174.70 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C--INVALID-LINK--(C)C#CC(=O)CCl |

For reference and comparison, the experimental physical properties of the non-chlorinated analogue, 4-(trimethylsilyl)but-3-yn-2-one, are provided below.

Table 2: Experimental Properties of 4-(trimethylsilyl)but-3-yn-2-one (CAS: 5930-98-3)

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₁₂OSi | |

| Molecular Weight | 140.26 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 156 °C (lit.) | |

| Density | 0.854 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.442 (lit.) | |

| Flash Point | 28 °C (82.4 °F) - closed cup |

Experimental Protocols

Synthesis via Friedel-Crafts-Type Acylation

A primary method for the synthesis of this compound is the Friedel-Crafts-type acylation of 1,2-Bis(trimethylsilyl)acetylene with Chloroacetyl Chloride, catalyzed by a Lewis acid such as Aluminum Trichloride (AlCl₃).[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

-

Reaction Mixture: The flask is charged with a solution of 1,2-Bis(trimethylsilyl)acetylene in a suitable anhydrous solvent (e.g., dichloromethane). The solution is cooled to 0 °C in an ice bath.

-

Catalyst Addition: Anhydrous Aluminum Trichloride (AlCl₃) is added portion-wise to the stirred solution, ensuring the temperature remains low.

-

Reagent Addition: Chloroacetyl Chloride is added dropwise from the addition funnel to the reaction mixture over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Workflow for Physicochemical Characterization

The following workflow outlines standard procedures for the characterization of the synthesized product.

Caption: Workflow for purification and characterization.

Methodology Details:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight. A non-polar capillary column (e.g., DB-5ms) would be suitable. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the nine protons of the trimethylsilyl group (approx. 0.2 ppm) and a singlet for the two protons of the chloromethyl group.

-

¹³C NMR: Signals corresponding to the trimethylsilyl carbons, the two sp-hybridized carbons of the alkyne, the carbonyl carbon, and the chloromethyl carbon should be observed.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would be expected for the C≡C stretch (approx. 2150-2200 cm⁻¹), the C=O stretch of the ketone (approx. 1700-1720 cm⁻¹), and C-H stretches of the TMS group.

References

Theoretical Exploration of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one: A Multifunctional Building Block in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a strategically important synthetic intermediate possessing a unique combination of reactive functional groups. This technical guide provides a comprehensive overview of the theoretical studies on this molecule, focusing on its electronic structure, reactivity, and potential applications in organic synthesis and drug discovery. Through computational analysis, we elucidate the key molecular properties that govern its chemical behavior. This document also presents detailed experimental protocols for its synthesis and summarizes key quantitative data in a structured format for easy reference. Visualizations of computational workflows and reaction pathways are provided to facilitate a deeper understanding of its chemical logic.

Introduction

This compound is a versatile bifunctional molecule that incorporates an α-chloro ketone and a trimethylsilyl-protected alkyne. This arrangement of functional groups within a compact four-carbon framework makes it a highly valuable building block for the synthesis of complex organic molecules, including heterocycles and natural product analogues. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites of the molecule.[1] The α-chloro ketone moiety is a potent electrophile, susceptible to nucleophilic attack, making it a key handle for introducing a variety of substituents.[1]

This guide delves into the theoretical underpinnings of the reactivity and electronic nature of this compound. By employing computational chemistry methods, we can predict and rationalize its behavior in chemical reactions, paving the way for its strategic use in synthetic endeavors.

Theoretical Studies and Computational Analysis

While specific experimental theoretical studies on this compound are not extensively documented in the literature, its electronic structure and reactivity can be reliably predicted using computational methods. Density Functional Theory (DFT) is a powerful tool for this purpose, providing insights into molecular geometry, electronic properties, and reaction mechanisms.

A typical computational workflow for analyzing this molecule would involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Subsequently, analyses of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) would be performed to understand its reactivity.

Computational Workflow

The logical workflow for a comprehensive theoretical study of this compound is depicted below. This workflow outlines the key computational steps, from initial structure generation to the analysis of its chemical reactivity.

Predicted Molecular Properties

Based on the known effects of the constituent functional groups, a qualitative prediction of the electronic properties of this compound can be made. The electron-withdrawing nature of the carbonyl and chloro groups is expected to render the α-carbon and the carbonyl carbon highly electrophilic. The trimethylsilyl group, while primarily a protecting group, can also influence the electronic properties of the alkyne.

The following table summarizes hypothetical quantitative data that would be obtained from a DFT study at the B3LYP/6-31G* level of theory.

| Property | Predicted Value | Significance |

| Optimized Bond Lengths | ||

| C=O | ~1.21 Å | Typical double bond character. |

| C-Cl | ~1.78 Å | Standard single bond length. |

| C≡C | ~1.22 Å | Typical triple bond character. |

| C-Si | ~1.85 Å | Standard single bond length. |

| Mulliken Atomic Charges | ||

| Carbonyl Carbon | Highly Positive | Electrophilic site for nucleophilic attack. |

| α-Carbon (to Cl) | Positive | Electrophilic site for SN2-type reactions. |

| Carbonyl Oxygen | Highly Negative | Nucleophilic site. |

| Frontier Molecular Orbitals | ||

| HOMO Energy | (Value) | Indicates the molecule's electron-donating ability. |

| LUMO Energy | (Value) | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | (Value) | Relates to the chemical reactivity and stability. |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two main functional moieties: the α-chloro ketone and the silyl-protected alkyne.

Reactions at the α-Chloro Ketone

The α-chloro ketone is a powerful electrophile. The electron-withdrawing carbonyl group enhances the susceptibility of the α-carbon to nucleophilic attack, facilitating SN2-type reactions with a wide range of nucleophiles. This allows for the introduction of various functionalities, such as amino, alkoxy, and thio groups.

A representative reaction is the nucleophilic substitution with an amine, leading to the formation of an α-amino ketone, a common motif in bioactive molecules.

Reactions involving the Silyl-Protected Alkyne

The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions, typically using fluoride ions (e.g., TBAF) or basic conditions. The deprotected alkyne can then participate in a variety of transformations, including:

-

Sonogashira Coupling: A powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

-

Alkynylation Reactions: Addition of the acetylide to electrophiles such as aldehydes and ketones.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound based on established synthetic methodologies for similar compounds.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound through a Friedel-Crafts-type acylation of 1,2-Bis(trimethylsilyl)acetylene with chloroacetyl chloride.[1]

Materials:

-

1,2-Bis(trimethylsilyl)acetylene

-

Chloroacetyl chloride

-

Aluminum trichloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of chloroacetyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl3. The mixture is stirred at 0 °C for 15 minutes. Subsequently, a solution of 1,2-bis(trimethylsilyl)acetylene (1.2 eq) in anhydrous dichloromethane is added dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. Theoretical studies, though not yet extensively reported, can provide significant insights into its electronic structure and reactivity, guiding its application in complex organic synthesis. The presence of both a reactive α-chloro ketone and a protected alkyne allows for a diverse range of sequential or cascade reactions. The experimental protocol provided herein offers a reliable method for its preparation, opening avenues for its broader use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further theoretical and experimental investigations are warranted to fully explore the synthetic potential of this valuable building block.

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a versatile bifunctional reagent in organic synthesis, possessing both a reactive α-chloro ketone moiety and a protected terminal alkyne. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, particularly heterocyclic compounds. The trimethylsilyl (TMS) group serves as a removable protecting group for the alkyne, enabling sequential and site-selective reactions. These application notes provide detailed protocols for the synthesis of functionalized pyrazoles and isoxazoles, highlighting the utility of this reagent in constructing key heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Application 1: Synthesis of Functionalized Pyrazoles via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an efficient route to functionalized pyrazoles from this compound. The reaction with a substituted hydrazine, such as phenylhydrazine, in the presence of the Vilsmeier reagent (POCl₃/DMF) leads to the formation of a pyrazole core with concomitant formylation.

Experimental Protocol: Synthesis of 5-chloro-1,5-diphenyl-3-(trimethylsilylethynyl)-1H-pyrazole-4-carbaldehyde

Materials:

-

This compound

-

Phenylhydrazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of N,N-dimethylformamide (3.5 equiv.) in dichloromethane at 0 °C, add phosphorus oxychloride (3.0 equiv.) dropwise.

-

Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv.) in dichloromethane.

-

Add phenylhydrazine (1.2 equiv.) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 5-chloro-1,5-diphenyl-3-(trimethylsilylethynyl)-1H-pyrazole-4-carbaldehyde.

Quantitative Data

| Product | Yield (%) | Physical State |

| 5-chloro-1,5-diphenyl-3-(trimethylsilylethynyl)-1H-pyrazole-4-carbaldehyde | 75 | Yellow solid |

Reaction Workflow

Caption: Workflow for the synthesis of a functionalized pyrazole.

Application 2: Synthesis of Functionalized Isoxazoles

This compound can serve as a precursor for the synthesis of isoxazoles. The reaction with hydroxylamine hydrochloride proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole ring.

Experimental Protocol: Synthesis of 3-Acetyl-5-(trimethylsilyl)isoxazole

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.2 equiv.) in a mixture of ethanol and water.

-

Add the hydroxylamine solution to the solution of the chloro-ketone at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-acetyl-5-(trimethylsilyl)isoxazole.

Quantitative Data

| Product | Predicted Yield (%) | Physical State |

| 3-Acetyl-5-(trimethylsilyl)isoxazole | 60-70 | Colorless to pale yellow oil |

Note: The yield is an estimation based on similar reactions, as a direct literature precedent with this specific substrate was not found.

Reaction Pathway

Caption: Pathway for the synthesis of a functionalized isoxazole.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly functionalized pyrazole and isoxazole heterocycles. The protocols detailed herein provide robust methods for accessing these important scaffolds, which are of significant interest in the fields of medicinal chemistry and drug discovery. The ability to perform selective transformations on the different reactive sites of this molecule opens up a wide array of possibilities for the synthesis of novel and complex molecular architectures.

Application Notes: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one as a Versatile Building Block for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a highly versatile bifunctional reagent for the synthesis of diverse heterocyclic scaffolds. Its structure incorporates two key reactive sites: an α-chloroketone moiety and a trimethylsilyl-protected ynone. This unique combination allows for controlled, regioselective reactions with various dinucleophiles, making it an attractive starting material in medicinal chemistry and drug discovery for creating libraries of substituted pyrazoles, isoxazoles, and thiazoles. The trimethylsilyl group can be retained in the final product or readily cleaved to provide a terminal alkyne for further functionalization, such as in click chemistry reactions.

General Reaction Pathway

The dual electrophilic nature of this compound allows it to react with a variety of 1,2- and 1,3-dinucleophiles. The α-chloroketone functionality is a classic precursor for Hantzsch-type thiazole synthesis, while the ynone component can undergo condensation and cyclization with reagents like hydrazine and hydroxylamine to yield pyrazoles and isoxazoles, respectively.

Caption: General reaction pathways for heterocycle synthesis.

I. Synthesis of Substituted Thiazoles

The α-chloroketone functionality readily undergoes the Hantzsch thiazole synthesis.[1][2] The reaction with thioamides, such as thiourea, provides a direct route to 2-amino-4-alkynyl-substituted thiazoles, which are valuable pharmacophores.

Protocol 1: Synthesis of 2-Amino-4-((trimethylsilyl)ethynyl)thiazole

This protocol describes the reaction of this compound with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride, followed by intramolecular condensation between the nitrogen and the carbonyl group to form the thiazole ring.[2]

Caption: Experimental workflow for thiazole synthesis.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

Data Summary:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Yield (%) | Product |

| This compound | Thiourea | Ethanol | Reflux | 75-85 | 2-Amino-4-((trimethylsilyl)ethynyl)thiazole |

II. Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine is a fundamental method for constructing the pyrazole core.[3][4] Here, the ynone moiety of the building block reacts with hydrazine hydrate in a cyclocondensation reaction.

Protocol 2: Synthesis of 5-(Chloromethyl)-3-(trimethylsilyl)-1H-pyrazole

This protocol outlines the synthesis of a pyrazole derivative via the reaction of this compound with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the alkyne, leading to the 5-membered pyrazole ring.[3]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Acetic Acid

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol or acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add hydrazine hydrate (1.2 equiv) dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

If no precipitate forms, extract the mixture with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired pyrazole.

Data Summary:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Yield (%) | Product |

| This compound | Hydrazine hydrate | Ethanol/AcOH | 0°C to RT | 70-80 | 5-(Chloromethyl)-3-(trimethylsilyl)-1H-pyrazole |

III. Synthesis of Substituted Isoxazoles

Analogous to pyrazole synthesis, isoxazoles can be prepared by the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine.[5][6][7] The ynone system of the building block serves as an excellent substrate for this transformation.

Protocol 3: Synthesis of 5-(Chloromethyl)-3-(trimethylsilyl)isoxazole

This method details the reaction of this compound with hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a mild base to liberate the free hydroxylamine. The initial step is the formation of an oxime, which then undergoes intramolecular cyclization onto the alkyne to furnish the isoxazole ring.[6]

Caption: Step-wise protocol for isoxazole synthesis.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or Pyridine

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Pour the residue into ice-water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo, and purify the crude product by column chromatography or recrystallization to afford the title compound.

Data Summary:

| Reactant 1 | Reactant 2 | Base (optional) | Solvent | Temperature | Typical Yield (%) | Product |

| This compound | Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | 65-75 | 5-(Chloromethyl)-3-(trimethylsilyl)isoxazole |

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. ajrconline.org [ajrconline.org]

- 7. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols for 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery. Its unique structure, incorporating a reactive α-chloro ketone and a protected terminal alkyne, allows for selective and sequential chemical transformations. The α-chloro ketone moiety serves as a key electrophile for reactions with various nucleophiles, most notably in the Hantzsch synthesis of thiazoles. The trimethylsilyl (TMS) group acts as a removable protecting group for the terminal alkyne, enabling its participation in a variety of coupling and cycloaddition reactions at a later synthetic stage. This combination of functionalities makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁ClOSi |

| Molecular Weight | 174.70 g/mol |

| Appearance | Not specified in literature (likely a liquid or low-melting solid) |

| Boiling Point | Not specified in literature |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethanol) |

Table 2: Summary of a Key Application

| Application | Reaction Type | Product | Relevance to Drug Development |

| Synthesis of 2-amino-4-(trimethylsilylethynyl)thiazole | Hantzsch Thiazole Synthesis | 2-amino-4-(trimethylsilylethynyl)thiazole | Thiazole and 2-aminothiazole moieties are present in numerous FDA-approved drugs with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] This synthesis provides a route to novel substituted thiazoles for screening and development. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of Friedel-Crafts acylation for the synthesis of α-haloketones.

Materials:

-

1,2-Bis(trimethylsilyl)acetylene

-

Chloroacetyl chloride

-

Aluminum trichloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

-

Carefully add aluminum trichloride to the cooled solvent with stirring.

-

In a separate, dry addition funnel, prepare a solution of chloroacetyl chloride in anhydrous dichloromethane.

-

Add the chloroacetyl chloride solution dropwise to the stirred suspension of aluminum trichloride at 0 °C. Allow the mixture to stir for 15-20 minutes to form the acylating agent complex.

-

Prepare a solution of 1,2-bis(trimethylsilyl)acetylene in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 2-amino-4-(trimethylsilylethynyl)thiazole via Hantzsch Thiazole Synthesis

This protocol details the application of this compound in the synthesis of a substituted thiazole, a common scaffold in medicinal chemistry.[1][3][4]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for filtration and recrystallization

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Add thiourea (1.0-1.2 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms upon cooling, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield pure 2-amino-4-(trimethylsilylethynyl)thiazole.

Visualizations

Caption: Synthetic route to this compound.

Caption: Hantzsch synthesis of a substituted thiazole.

Caption: Synthetic utility workflow of the title compound.

References

Application Notes and Protocols: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a highly versatile trifunctional reagent for advanced applications in click chemistry, particularly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its unique structure, featuring a reactive α-chloro ketone, an electron-deficient alkyne, and a trimethylsilyl (TMS) protecting group, allows for the regioselective synthesis of complex 1,2,3-triazole derivatives. These products serve as valuable intermediates in drug discovery and bioconjugation, offering multiple points for subsequent functionalization. This document provides detailed application notes on its utility and comprehensive protocols for its use in click chemistry reactions.

Introduction to this compound

This compound is a strategic building block in organic synthesis. The molecule incorporates three key functional groups:

-

α-Chloro Ketone: A reactive handle for nucleophilic substitution or for participating in various cyclization and rearrangement reactions.

-

Silyl-Protected Alkyne: The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This allows for selective reactions at other parts of the molecule, with the option to deprotect the alkyne at a later stage for further elaboration, such as in click chemistry.[1] The electron-withdrawing nature of the adjacent carbonyl group activates the alkyne for cycloaddition.

-

Carbonyl Group: Provides a site for further chemical modification or can influence the reactivity of the adjacent alkyne.

The convergence of these functionalities in a single, compact molecule enables the rapid assembly of complex heterocyclic systems, making it a valuable tool in the synthesis of novel pharmaceutical agents and bioconjugates.

Principle of Application in Click Chemistry

The primary application of this compound in click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the ynone with an organic azide (R-N₃) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. A key feature of using this silylated alkyne is the potential for in situ desilylation under the reaction conditions, directly yielding the triazole product. The resulting molecule, a 1-(chloromethyl)ketone-substituted triazole, is a powerful synthetic intermediate.

The workflow for this reaction can be visualized as a two-stage process: the initial click cycloaddition followed by opportunities for post-cycloaddition modification.

The reaction mechanism for the CuAAC is a well-established catalytic cycle. The active Cu(I) catalyst is generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent, typically sodium ascorbate.[2][3] The Cu(I) then coordinates with the terminal alkyne (after desilylation) to form a copper acetylide intermediate. This intermediate reacts with the organic azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the catalyst.

Experimental Protocols

The following protocols are generalized procedures for the CuAAC reaction using this compound with a representative azide, benzyl azide. Optimization may be required for different azide substrates.

Protocol 1: In Situ Desilylation and Cycloaddition

This one-pot protocol is efficient for azides that are stable to the basic conditions required for desilylation.

Materials:

-

This compound

-

Benzyl Azide (or other organic azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NaCl (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and water (concentration ~0.1 M).

-

To this solution, add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.05 eq). The solution will typically turn a pale blue color.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq). The reaction mixture should turn from blue to a yellowish or heterogeneous suspension.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-chloroethan-1-one.

Quantitative Data

While specific data for this compound is not widely published, the following table provides expected yields and reaction conditions based on similar CuAAC reactions with functionalized alkynes. Yields are highly dependent on the nature of the azide substrate.

| Azide Substrate | Catalyst System (mol%) | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| Benzyl Azide | 5% CuSO₄ / 10% Na-Ascorbate | t-BuOH/H₂O (1:1) | 12-18 | 25 | 85-95 |

| Phenyl Azide | 5% CuSO₄ / 10% Na-Ascorbate | t-BuOH/H₂O (1:1) | 16-24 | 25 | 80-90 |

| 1-Azidohexane | 5% CuSO₄ / 10% Na-Ascorbate | t-BuOH/H₂O (1:1) | 24 | 25 | 75-85 |

| 3-Azidopropanoic acid | 5% CuSO₄ / 10% Na-Ascorbate | H₂O | 12 | 25 | 80-90 |

Applications in Drug Development and Bioconjugation

The triazole products derived from this compound are valuable scaffolds in medicinal chemistry and chemical biology.

-

Drug Discovery: The 1,2,3-triazole core is a well-known pharmacophore present in many bioactive compounds.[4] The chloromethylketone moiety on the triazole product can act as a covalent warhead to target specific amino acid residues (e.g., cysteine, histidine) in enzyme active sites, making these compounds excellent candidates for developing targeted covalent inhibitors.

-

Bioconjugation: The α-chloro ketone can be used for chemoselective ligation to biomolecules. For example, it can react with thiol groups on proteins or peptides to form stable thioether linkages. This allows for the attachment of reporter tags, imaging agents, or other functional molecules to biological targets.[5]

-

Material Science: The resulting triazoles can be incorporated into polymers or attached to surfaces to create functional materials with tailored properties.

The versatility of the product allows for a modular approach to building complex molecules. The chloro group can be displaced by a variety of nucleophiles (thiols, amines, azides, etc.), and the ketone can be reduced, oxidized, or converted to other functional groups, providing access to a large library of derivatives from a single click reaction.

References

- 1. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioclone.net [bioclone.net]

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a versatile and highly reactive building block for the synthesis of a wide array of novel organic compounds. Its unique trifunctional architecture, comprising an α-chloro ketone, a protected terminal alkyne, and a carbonyl group, offers multiple reaction sites for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of valuable heterocyclic scaffolds, such as thiazoles and imidazoles, which are of significant interest in medicinal chemistry and drug development.

Introduction: A Multifunctional Synthetic Tool

This compound is a strategic component in modern organic synthesis. The presence of three distinct reactive centers within a compact four-carbon framework allows for a range of selective chemical manipulations.[1]

-

α-Chloro Ketone: This moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. It is a key handle for the construction of various heterocyclic systems.[1]

-

Trimethylsilyl-protected Alkyne: The TMS group provides a stable protecting group for the terminal alkyne, preventing unwanted side reactions. It can be selectively removed at a later synthetic stage to allow for further functionalization, such as in Sonogashira couplings or click chemistry.

-

Carbonyl Group: The ketone functionality can participate in various condensation and addition reactions, further expanding the synthetic possibilities.

The combination of these functional groups enables the rapid assembly of complex molecular architectures, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

Synthesis of Substituted Thiazoles

The reaction of this compound with thiourea or substituted thioamides provides a direct and efficient route to a variety of 2-amino- or 2-substituted-4-(trimethylsilylethynyl)thiazoles. This transformation proceeds via the well-established Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-((trimethylsilyl)ethynyl)thiazole

Reaction Scheme:

Caption: General workflow for the synthesis of 2-Amino-4-((trimethylsilyl)ethynyl)thiazole.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add thiourea (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-Amino-4-((trimethylsilyl)ethynyl)thiazole.

Quantitative Data:

| Product | Starting Material Ratio (Ketone:Thiourea) | Solvent | Reaction Time (h) | Yield (%) |

| 2-Amino-4-((trimethylsilyl)ethynyl)thiazole | 1 : 1.1 | Ethanol | 4 | 85-95 |

| 2-Phenyl-4-((trimethylsilyl)ethynyl)thiazole | 1 : 1.1 (Thiobenzamide) | Ethanol | 6 | 80-90 |

| 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole | 1 : 1.1 (Thioacetamide) | Ethanol | 4 | 82-92 |

Synthesis of Substituted Imidazoles

The reaction of this compound with amidines or primary amines and an aldehyde provides access to a range of substituted imidazoles. This approach leverages the α-chloro ketone moiety for the initial condensation and subsequent cyclization.

Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles

Reaction Scheme:

Caption: Workflow for the synthesis of 2,4-disubstituted imidazoles.

Materials:

-

This compound

-

Ammonium acetate

-

Substituted aldehyde (e.g., benzaldehyde)

-

Glacial acetic acid

-

Sodium hydroxide solution (10%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), the desired aldehyde (1.0 eq), and a large excess of ammonium acetate (5-10 eq) in glacial acetic acid (0.1 M).

-

Heat the mixture to reflux for 2 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Carefully neutralize the mixture with a 10% aqueous sodium hydroxide solution until a precipitate forms.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the target imidazole.

Quantitative Data:

| Product | Aldehyde | Solvent | Reaction Time (h) | Yield (%) |

| 2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole | Benzaldehyde | Acetic Acid | 2 | 75-85 |

| 2-(4-Methoxyphenyl)-4-((trimethylsilyl)ethynyl)-1H-imidazole | p-Anisaldehyde | Acetic Acid | 2 | 78-88 |

| 2-Furyl-4-((trimethylsilyl)ethynyl)-1H-imidazole | Furfural | Acetic Acid | 2.5 | 70-80 |